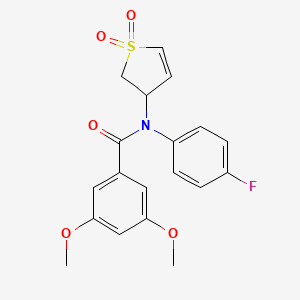
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as "Compound X" and has shown promising results in various research studies.
作用机制
The mechanism of action of Compound X is not fully understood. However, it is believed that the compound acts by inhibiting certain enzymes and proteins that are involved in the progression of various diseases. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to inhibit the aggregation of amyloid beta, which is a hallmark of Alzheimer's disease. The compound has also been shown to have anti-inflammatory and analgesic properties.
实验室实验的优点和局限性
Compound X has several advantages for lab experiments. It is easy to synthesize and can be obtained in a pure form using column chromatography. The compound has also shown promising results in various research studies, making it a subject of interest in the scientific community. However, there are also limitations to using Compound X in lab experiments. The compound is relatively new, and its mechanism of action is not fully understood. It is also expensive to synthesize, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on Compound X. One direction is to further study the mechanism of action of the compound. Understanding how the compound works can help in the development of more effective therapies. Another direction is to study the potential therapeutic applications of Compound X in other diseases, such as multiple sclerosis and Huntington's disease. Additionally, research can be conducted to optimize the synthesis method of Compound X, making it more cost-effective and efficient for large-scale experiments.
Conclusion:
Compound X is a chemical compound that has shown promising results in various research studies. The compound has potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. It has also been shown to have anti-inflammatory and analgesic properties. While there are limitations to using Compound X in lab experiments, the compound's potential has made it a subject of interest in the scientific community. Further research is needed to fully understand the mechanism of action of the compound and to explore its potential therapeutic applications in other diseases.
合成方法
Compound X can be synthesized through a multi-step process that involves the reaction of various reagents. The synthesis method involves the reaction of 4-fluoroaniline with 2,3-dihydrothiophene-1,1-dioxide, followed by the reaction with 3,5-dimethoxybenzoyl chloride. The final product is purified using column chromatography to obtain a pure form of Compound X.
科学研究应用
Compound X has been extensively studied in various research studies due to its potential therapeutic applications. It has shown promising results in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. The compound has also been studied for its anti-inflammatory and analgesic properties. The potential therapeutic applications of Compound X have made it a subject of interest in the scientific community.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FNO5S/c1-25-17-9-13(10-18(11-17)26-2)19(22)21(15-5-3-14(20)4-6-15)16-7-8-27(23,24)12-16/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQXQURLBNOWPSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-(4-fluorophenyl)-3,5-dimethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid;hydrochloride](/img/structure/B2481393.png)
![Benzenebutanoicacid, 4-(1,1-dimethylethyl)-b-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-,(bR)-](/img/no-structure.png)
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1,2-oxazole-5-carboxamide](/img/structure/B2481396.png)
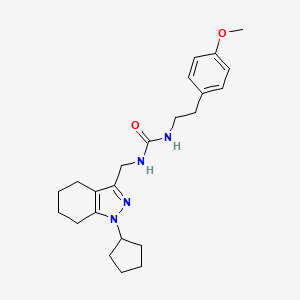

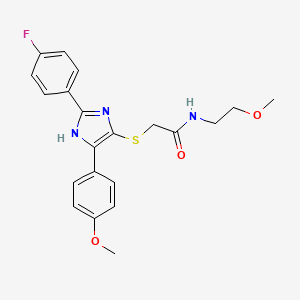
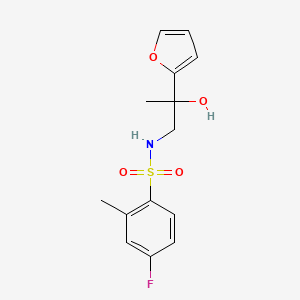
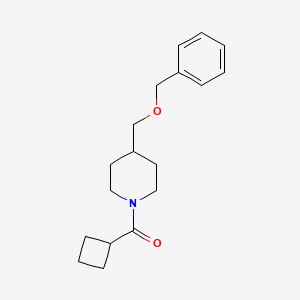

![6-Cyano-N-[1-(2-fluorophenyl)-5-methylpyrazol-4-YL]pyridine-3-carboxamide](/img/structure/B2481405.png)
![4-{[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]methyl}benzoic acid](/img/structure/B2481406.png)
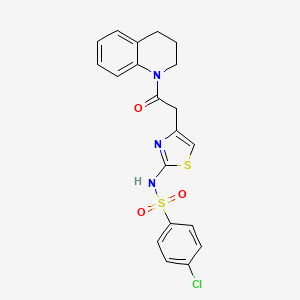

![4-chloro-2-{(E)-[(4-phenoxyphenyl)imino]methyl}phenol](/img/structure/B2481413.png)